REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][C:13]([S:16]([O-])(=[O:18])=[O:17])=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:20]([O:22][CH3:23])=[O:21].[K+].C1C=CC=CC=1.CN(C)C=O.S(Cl)([Cl:38])=O>O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][C:13]([S:16]([Cl:38])(=[O:18])=[O:17])=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:20]([O:22][CH3:23])=[O:21] |f:0.1|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)N=NC1=CC=C(C=C1)S(=O)(=O)[O-])C(=O)OC.[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
petroleum ether
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried, whereupon 15.4 g of the title compound
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
The melting point is 137° - 138° C. after recrystallization
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)N=NC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |